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Compound of Interest

Compound Name:
1-Chloroisoquinoline-7-sulfonyl

chloride

CAS No.: 942119-65-5

Cat. No.: B2535756 Get Quote

Executive Summary: Beyond the Standard Isomer
In the landscape of isoquinoline-based medicinal chemistry, the 5-sulfonyl chloride isomer

(precursor to Fasudil) dominates the literature. However, 1-Chloroisoquinoline-7-sulfonyl
chloride (CAS 942119-65-5) has emerged as a critical scaffold for next-generation kinase

inhibitors, specifically targeting Poly ADP-ribose glycohydrolase (PARG) and Rho-associated

protein kinase (ROCK) pathways where altered vector geometry is required for selectivity.

This guide addresses the specific challenges associated with this compound: regiochemical

fidelity during synthesis (avoiding the thermodynamic 5-isomer) and chemoselective

functionalization (discriminating between the C7-sulfonyl chloride and the C1-aryl chloride).

Chemical Identity & Structural Analysis[1][2]
The dual-electrophile nature of this molecule—hosting both a sulfonyl chloride and an imidoyl-

like aryl chloride—defines its utility.
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Property Data

Chemical Name 1-Chloroisoquinoline-7-sulfonyl chloride

CAS Number 942119-65-5

Molecular Formula C₉H₅Cl₂NO₂S

Molecular Weight 262.11 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, THF, EtOAc; reacts with

water/alcohols

Storage
2–8°C, under Argon/Nitrogen (Hydrolysis

sensitive)

Structural Reactivity Logic
C7-SO₂Cl (Sulfonyl Chloride): The primary electrophile. Highly reactive toward nucleophiles

(amines, alcohols) at 0°C.

C1-Cl (Aryl Chloride): A secondary electrophile. The nitrogen atom in the isoquinoline ring

activates this position for Nucleophilic Aromatic Substitution (SₙAr), but it typically requires

elevated temperatures (>60°C) or catalysis, allowing for orthogonal functionalization.

Synthetic Routes & Production Integrity
The Regioselectivity Challenge
A common error in early-stage development is attempting direct chlorosulfonylation of 1-

chloroisoquinoline using chlorosulfonic acid. This fails to yield the 7-isomer as the major

product. Electrophilic aromatic substitution on the isoquinoline core favors the 5-position (peri-

position) due to electronic distribution.

The Validated Route: Sandmeyer-Type Transformation
To guarantee the 7-position regiochemistry, the synthesis must proceed via a directed

precursor, typically 7-amino-1-chloroisoquinoline.
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Protocol: Diazotization-Chlorosulfonylation
This protocol ensures 100% regiochemical integrity.

Precursor Preparation: Start with 7-amino-1-chloroisoquinoline (synthesized via reduction of

the 7-nitro analog).

Diazotization: Dissolve the amine in concentrated HCl/acetic acid at -5°C. Add NaNO₂

dropwise to form the diazonium salt.

Sulfonyl Chloride Formation:

Prepare a saturated solution of SO₂ in glacial acetic acid with CuCl₂ (catalyst).

Add the cold diazonium solution to the SO₂ mixture.

Observation: Evolution of N₂ gas indicates reaction progress.

Workup: Pour onto ice water. The product precipitates as a solid.[1][2] Filter and dry under

vacuum immediately to prevent hydrolysis.

1-Chloro-7-nitroisoquinoline Reduction
(Fe/HCl or H2/Pd) 7-Amino-1-chloroisoquinoline Diazotization

(NaNO2/HCl, -5°C)
Diazonium Salt

Intermediate
Sandmeyer Reaction
(SO2, CuCl2, AcOH)
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7-sulfonyl chloride
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Caption: Validated synthetic workflow ensuring regiochemical purity at the C7 position via

Sandmeyer transformation.

Experimental Protocols: Chemoselective Coupling
The following protocol demonstrates how to functionalize the sulfonyl group without disturbing

the C1-chloride, a critical requirement for SAR library generation.

Protocol: Selective Sulfonamide Formation
Objective: Synthesize N-substituted-1-chloroisoquinoline-7-sulfonamide.
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Reagents:

1-Chloroisoquinoline-7-sulfonyl chloride (1.0 equiv)

Amine nucleophile (1.1 equiv)

Triethylamine (TEA) or DIPEA (1.5 equiv)

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

Preparation: Dissolve 1.0 equiv of sulfonyl chloride in anhydrous DCM (0.2 M concentration)

under an inert atmosphere.

Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature is

the key control variable to prevent SₙAr at the C1 position.

Addition: Mix the amine and TEA in a separate vial with DCM. Add this mixture dropwise to

the sulfonyl chloride solution over 15 minutes.

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

Monitoring: Check TLC or LC-MS. The C1-Cl should remain intact (Mass = Product MW). If

C1-substitution occurs, lower temperature to -10°C for future runs.

Workup: Wash with 1N HCl (to remove excess amine/TEA), then brine. Dry over Na₂SO₄

and concentrate.

Downstream Reactivity: The C1-Displacement
Once the sulfonamide is established, the C1-chloride can be displaced to introduce a second

diversity vector.
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Path A: Kinetic Control (0°C)

Path B: Thermodynamic Forcing (>60°C)
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Caption: Chemoselective reactivity map illustrating the kinetic priority of sulfonyl chloride

functionalization over aryl chloride displacement.

Applications in Drug Discovery[7]
PARG Inhibition
Recent patent literature (e.g., WO2016092326) highlights the use of the 7-sulfonyl isoquinoline

scaffold in developing Poly ADP-ribose glycohydrolase (PARG) inhibitors. The 7-position

geometry allows the sulfonamide tail to extend into specific solvent-exposed regions of the

PARG catalytic pocket, distinct from the binding mode of 5-substituted analogs.

ROCK Inhibitor Optimization
While Fasudil utilizes the 5-isomer, the 7-isomer is employed in Structure-Activity Relationship

(SAR) campaigns to modulate kinase selectivity. Shifting the sulfonamide vector from C5 to C7
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alters the hinge-binding interaction of the isoquinoline core, often reducing affinity for off-target

kinases like PKA or PKG.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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